Methyl (8Z,11Z)-8,11-eicosadienoate Methyl (8Z,11Z)-8,11-eicosadienoate
Brand Name: Vulcanchem
CAS No.: 54600-59-8
VCID: VC17079561
InChI: InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3/b11-10-,14-13-
SMILES:
Molecular Formula: C21H38O2
Molecular Weight: 322.5 g/mol

Methyl (8Z,11Z)-8,11-eicosadienoate

CAS No.: 54600-59-8

Cat. No.: VC17079561

Molecular Formula: C21H38O2

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl (8Z,11Z)-8,11-eicosadienoate - 54600-59-8

Specification

CAS No. 54600-59-8
Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
IUPAC Name methyl (8Z,11Z)-icosa-8,11-dienoate
Standard InChI InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3/b11-10-,14-13-
Standard InChI Key ZKWFNMCEQQQMRX-XVTLYKPTSA-N
Isomeric SMILES CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC
Canonical SMILES CCCCCCCCC=CCC=CCCCCCCC(=O)OC

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Architecture

Methyl (8Z,11Z)-8,11-eicosadienoate is systematically named according to IUPAC guidelines as methyl (8Z,11Z)-icosa-8,11-dienoate, reflecting its 20-carbon backbone (eicosanoate) with double bonds at carbons 8 and 11 in the Z (cis) configuration . The compound’s SMILES notation, CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC, encodes the precise arrangement of atoms and double bonds, while its InChIKey (ZKWFNMCEQQQMRX-XVTLYKPTSA-N) serves as a unique identifier for computational and database searches .

Table 1: Key Identifiers and Physical Properties of Methyl (8Z,11Z)-8,11-Eicosadienoate

PropertyValueSource
CAS Registry Number54600-59-8
Molecular FormulaC21H38O2\text{C}_{21}\text{H}_{38}\text{O}_{2}
Molecular Weight322.5 g/mol
SMILESCCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC
InChIKeyZKWFNMCEQQQMRX-XVTLYKPTSA-N
Lipid ClassificationC20:2n-9,12 methyl ester

Spectroscopic and Computational Data

Synthesis and Chemical Reactivity

Biosynthetic Pathways

While direct biosynthesis studies of methyl (8Z,11Z)-8,11-eicosadienoate are lacking, related fatty acid methyl esters (FAMEs) are synthesized via enzymatic methylation of carboxylic acids. For example, pheromone-producing moths utilize fatty acyl-CoA reductases and alcohol oxidases to convert fatty acids into aldehydes, with intermediate methylation steps . The structurally similar methyl (7Z,10Z)-7,10-hexadecadienoate, a pheromone precursor in Estigmene acrea, is derived from linoleic acid through chain shortening and methylation . By analogy, methyl (8Z,11Z)-8,11-eicosadienoate could originate from 8,11-eicosadienoic acid, itself a product of Δ8 and Δ11 desaturation of stearic or oleic acid.

Laboratory Synthesis

Synthetic routes to methyl (8Z,11Z)-8,11-eicosadienoate likely involve:

  • Esterification: Direct methylation of 8,11-eicosadienoic acid using diazomethane or methanol under acidic conditions .

  • Partial Hydrogenation: Selective reduction of polyunsaturated esters (e.g., methyl eicosatetraenoate) to introduce specific double bonds .

  • Wittig Olefination: Sequential reactions to install double bonds at precise positions, preserving Z stereochemistry through controlled reaction conditions.

A synthetic analog, methyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate, is commercially available (Larodan Product 20-2024) and shares methodological parallels, utilizing palladium-catalyzed coupling for double-bond formation .

Biological and Industrial Applications

Table 2: Comparative Analysis of Methyl Esters in Pheromone Biosynthesis

Methyl EsterOrganismRole
Methyl (7Z,10Z)-7,10-hexadecadienoateEstigmene acreaPheromone precursor
Methyl (9Z,12Z)-9,12-octadecadienoateAchaea janataAldehyde precursor
Methyl (11Z,14Z)-11,14-eicosadienoateHyphantria cuneaTrace component in gland extracts

Analytical Methods and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing fatty acid methyl esters. In pheromone studies, methyl (7Z,10Z)-7,10-hexadecadienoate was identified using a DB-5MS column, with diagnostic ions at m/z 236 (M+^+) and 194 ([M-CH3_3OH]+^+) . For methyl (8Z,11Z)-8,11-eicosadienoate, analogous fragments would include m/z 322 (M+^+) and 280 ([M-C3_3H8_8O]+^+), with double-bond positions confirmed via dimethyl disulfide (DMDS) derivatization .

Nuclear Magnetic Resonance (NMR)

1^1H NMR would reveal olefinic protons at δ 5.3–5.4 ppm (multiplet, 4H, H-8, H-9, H-11, H-12), ester methyl at δ 3.6 ppm (s, 3H), and allylic methylenes at δ 2.0–2.8 ppm. 13^{13}C NMR would resolve carbonyl (δ 174 ppm) and double-bond carbons (δ 127–130 ppm).

Challenges and Future Directions

Despite its characterized structure, methyl (8Z,11Z)-8,11-eicosadienoate remains understudied. Key research priorities include:

  • Biosynthetic Studies: Elucidating enzymatic pathways in model organisms.

  • Synthetic Optimization: Developing stereoselective methods for large-scale production.

  • Biological Screening: Assessing bioactivity in ecological and pharmacological contexts.

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